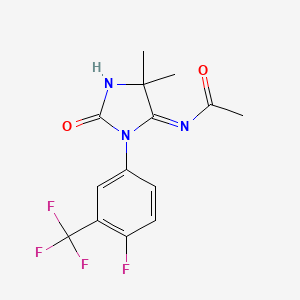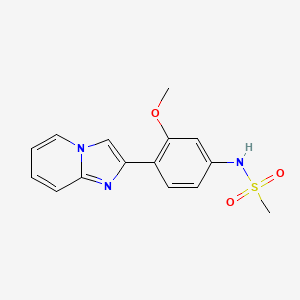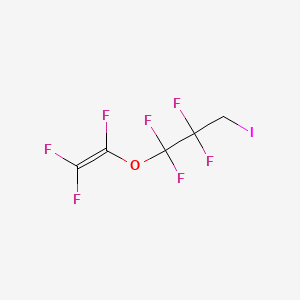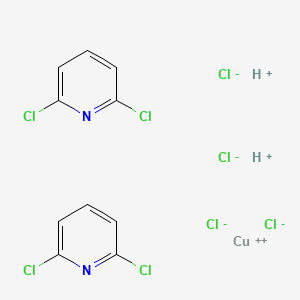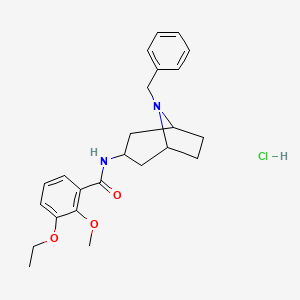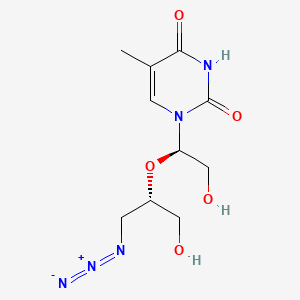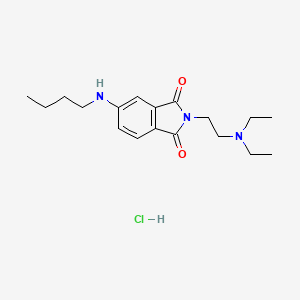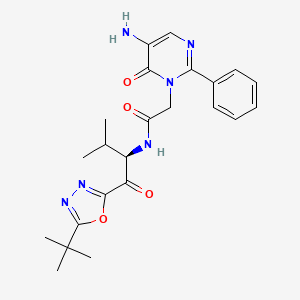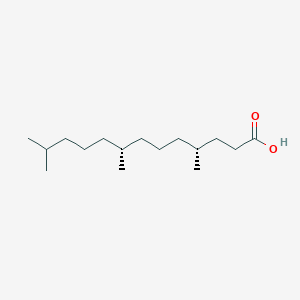
(4R,8R)-4,8,12-Trimethyltridecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,8R)-4,8,12-Trimethyltridecanoic acid is a chiral, branched-chain fatty acid. It is a derivative of tridecanoic acid, characterized by the presence of three methyl groups at the 4th, 8th, and 12th positions. This compound is significant in various fields, including organic synthesis, biochemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,8R)-4,8,12-Trimethyltridecanoic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of ®-(+)-4-methyl-5-acetoxyvaleric acid as a chiral source . The synthesis process includes several steps such as esterification, reduction, and hydrolysis under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors and high-pressure hydrogenation to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(4R,8R)-4,8,12-Trimethyltridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the acid into corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
(4R,8R)-4,8,12-Trimethyltridecanoic acid has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of high-value compounds.
Mechanism of Action
The mechanism of action of (4R,8R)-4,8,12-Trimethyltridecanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate lipid metabolism and influence the activity of enzymes involved in fatty acid synthesis and degradation. The compound’s effects are mediated through its binding to receptors and enzymes, altering their activity and leading to various physiological outcomes .
Comparison with Similar Compounds
Similar Compounds
(4R,8S)-4,8,12-Trimethyltridecanoic acid: An enantiomer with different stereochemistry.
4,8-Dimethyldecanal: A related compound with similar structural features but different functional groups.
Alpha-tocopherol: A compound with a similar branched-chain structure but different biological activity.
Uniqueness
(4R,8R)-4,8,12-Trimethyltridecanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a model compound for studying stereochemical effects in biological systems.
Properties
CAS No. |
31653-09-5 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
(4R,8R)-4,8,12-trimethyltridecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h13-15H,5-12H2,1-4H3,(H,17,18)/t14-,15-/m1/s1 |
InChI Key |
FUYCAQNCWDAOLQ-HUUCEWRRSA-N |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCC(=O)O)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





